REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][C:6]1([NH:9]C(=O)OC(C)(C)C)[CH2:8][CH2:7]1)(=[O:4])=[O:3].[ClH:17]>C(Cl)Cl.O1CCOCC1>[CH3:1][S:2]([CH2:5][C:6]1([NH2:9])[CH2:8][CH2:7]1)(=[O:4])=[O:3].[ClH:17]
|
Name
|
tert-butyl 1-(methylsulfonylmethyl)cyclopropylcarbamate
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CC1(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred further at room temperature for 1 h, at which time LC/MS analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
the solid was washed with ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CC1(CC1)N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |